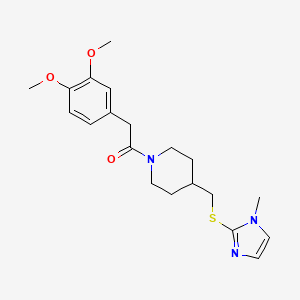

2-(3,4-dimethoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Beschreibung

The compound 2-(3,4-dimethoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone features a structurally complex scaffold combining a 3,4-dimethoxyphenyl group, a piperidine ring, and a 1-methylimidazole moiety linked via a thioether bond. The 3,4-dimethoxyphenyl group may enhance lipophilicity and π-π stacking interactions, while the thioether linkage could influence metabolic stability and electronic properties.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-22-11-8-21-20(22)27-14-15-6-9-23(10-7-15)19(24)13-16-4-5-17(25-2)18(12-16)26-3/h4-5,8,11-12,15H,6-7,9-10,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDMUVWMRJMELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the 3,4-dimethoxyphenyl moiety: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base.

Synthesis of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by other methods such as the Mannich reaction.

Attachment of the imidazole group: The imidazole group can be introduced through a nucleophilic substitution reaction involving 1-methylimidazole and an appropriate leaving group.

Final coupling reaction: The final step involves coupling the 3,4-dimethoxyphenyl moiety with the piperidine-imidazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring and the imidazole group may participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may vary, but common reagents include halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or reduced derivatives.

Substitution: Various substituted products depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound could serve as a ligand in catalytic reactions.

Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, making it a candidate for drug development.

Medicine

Pharmacology: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Diagnostics: Could be used in diagnostic assays due to its unique chemical properties.

Industry

Material Science: Possible applications in the development of new materials with specific properties.

Agriculture: May be used in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding, it may interact with the receptor’s active site, modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Aromatic Substituents

- 3,4-Dimethoxyphenyl (Target Compound): The electron-donating methoxy groups enhance lipophilicity and may facilitate interactions with hydrophobic binding pockets.

Heterocyclic Components

- Thioether-linked 1-Methylimidazole (Target Compound) : The thioether bond may confer metabolic stability over oxygen or amine linkages. The 1-methylimidazole could participate in hydrogen bonding or coordinate metal ions.

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H22N2O3S

- Molecular Weight : 334.43 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to act as a modulator of the dopaminergic system , particularly targeting the D3 dopamine receptor. Studies indicate that compounds with similar structures often exhibit selective agonism or antagonism towards dopamine receptors, which are crucial in regulating mood, cognition, and motor control .

Anticancer Activity

Recent research has highlighted the anticancer potential of related compounds that share structural similarities with our target compound. For instance:

- In vitro studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). The IC50 values for these compounds range from 0.24 µM to 4.18 µM, indicating significant potency compared to standard treatments .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown effectiveness against bacterial strains, making it a candidate for further investigation in antibiotic development .

Study 1: D3 Receptor Agonism

A study published in PMC examined the agonistic effects of related compounds on the D3 receptor. The results indicated that modifications in the molecular structure could enhance selectivity and potency, suggesting that our target compound may exhibit similar behavior .

Study 2: Cytotoxicity Assays

In a cytotoxicity assay involving various cancer cell lines, derivatives of the compound were tested for their ability to induce apoptosis. The results showed significant cytotoxic effects, with some derivatives achieving IC50 values as low as 0.275 µM, outperforming established anticancer drugs .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.